![molecular formula C20H31N3O12 B1486635 2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranosid CAS No. 381716-33-2](/img/structure/B1486635.png)

2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranosid

Übersicht

Beschreibung

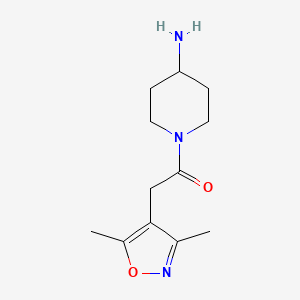

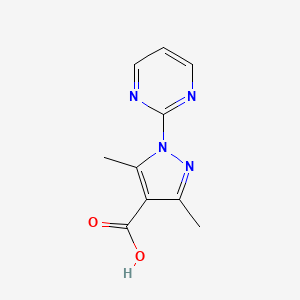

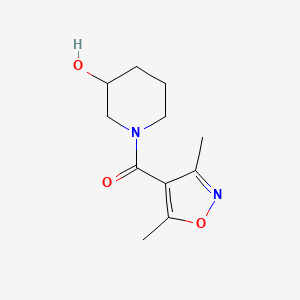

2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside is a chemical compound with the molecular formula C20H31N3O12 and a molecular weight of 505.48 g/mol . This compound is a derivative of D-galactopyranoside, modified with azidoethoxy groups and acetyl groups, making it a versatile molecule in various chemical and biological applications .

Wissenschaftliche Forschungsanwendungen

2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside is widely used in scientific research due to its unique properties:

Biochemische Analyse

Biochemical Properties

2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside plays a significant role in biochemical reactions, particularly in the field of glycobiology. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with glycosyltransferases, enzymes that facilitate the transfer of sugar moieties to specific substrates. The azido group in the compound allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, making it a valuable tool for labeling and tracking biomolecules .

Cellular Effects

The effects of 2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside on cells are multifaceted. It influences cell function by modifying cell surface glycoproteins and glycolipids, which are crucial for cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to label and track lysosomes during apoptosis highlights its utility in studying cellular processes .

Molecular Mechanism

At the molecular level, 2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside exerts its effects through specific binding interactions with biomolecules. The azido group enables it to form stable triazole linkages with alkyne-containing molecules in the presence of copper catalysts. This reaction is highly specific and efficient, allowing for precise modification of target molecules. Additionally, the acetyl groups protect the sugar moiety from premature degradation, ensuring the compound’s stability and reactivity .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside are critical factors. The compound is relatively stable under standard laboratory conditions but is sensitive to light and heat. Over time, it may degrade, leading to a decrease in its efficacy. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in the context of glycosylation and cell signaling .

Dosage Effects in Animal Models

The effects of 2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and effective in modifying glycoproteins and glycolipids. At higher doses, it may exhibit toxic or adverse effects, including disruption of normal cellular processes and potential cytotoxicity. Threshold effects have been observed, indicating that careful dosage control is necessary to avoid adverse outcomes .

Metabolic Pathways

2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside is involved in several metabolic pathways, particularly those related to glycosylation. It interacts with enzymes such as glycosyltransferases and glycosidases, influencing the addition and removal of sugar moieties on proteins and lipids. These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s role in cellular metabolism .

Transport and Distribution

Within cells and tissues, 2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target areas, such as the cell membrane and lysosomes. The compound’s distribution is crucial for its effectiveness in labeling and tracking cellular components .

Subcellular Localization

The subcellular localization of 2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside is influenced by targeting signals and post-translational modifications. It is often directed to specific compartments or organelles, such as lysosomes, where it can exert its labeling and tracking functions. The compound’s localization is essential for its activity and function in biochemical research .

Vorbereitungsmethoden

The synthesis of 2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside involves several steps. One common method includes the reaction of D-galactopyranoside with acetic anhydride to introduce acetyl groups, followed by the reaction with azidoethoxyethanol under specific conditions . The reaction is typically carried out in a dry methanol solution with sodium methoxide as a catalyst, and the mixture is stirred at room temperature under an argon atmosphere for about 15 hours . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields .

Analyse Chemischer Reaktionen

2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in click chemistry reactions, particularly with alkynes, to form triazoles.

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

Reduction: The azido group can be reduced to an amine using reducing agents like triphenylphosphine.

Common reagents used in these reactions include acetic anhydride, azidoethoxyethanol, sodium methoxide, and triphenylphosphine . Major products formed from these reactions include triazole derivatives and deacetylated galactopyranosides .

Wirkmechanismus

The mechanism of action of 2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside involves its ability to participate in click chemistry reactions. The azido group reacts with alkynes to form stable triazole rings, which can be used to link various molecules together . This property makes it a valuable tool in bioconjugation and molecular labeling . The acetyl groups protect the hydroxyl groups during synthesis and can be removed under specific conditions to reveal the active hydroxyl groups .

Vergleich Mit ähnlichen Verbindungen

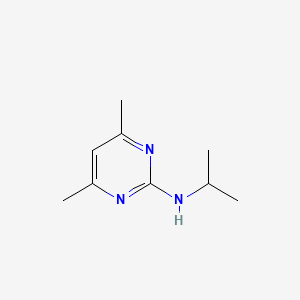

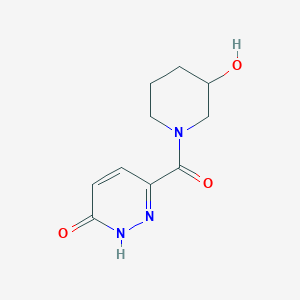

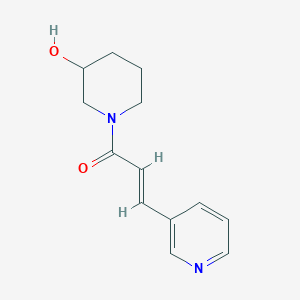

Similar compounds to 2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside include other azido-functionalized carbohydrates and acetyl-protected sugars . For example:

2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-glucopyranoside: Similar structure but derived from glucose instead of galactose.

2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-mannopyranoside: Similar structure but derived from mannose.

The uniqueness of 2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside lies in its specific configuration and the presence of both azido and acetyl groups, which provide versatility in chemical reactions and applications .

Eigenschaften

IUPAC Name |

[(2R,3S,4S,5R)-3,4,5-triacetyloxy-6-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O12/c1-12(24)31-11-16-17(32-13(2)25)18(33-14(3)26)19(34-15(4)27)20(35-16)30-10-9-29-8-7-28-6-5-22-23-21/h16-20H,5-11H2,1-4H3/t16-,17+,18+,19-,20?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTVNCZYHKTWGV-IBBQXXDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCCOCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OCCOCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659914 | |

| Record name | 2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-tetra-O-acetyl-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381716-33-2 | |

| Record name | 2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-tetra-O-acetyl-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

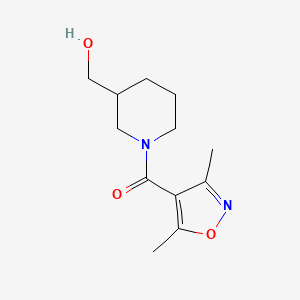

![6-[3-(Hydroxymethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B1486559.png)

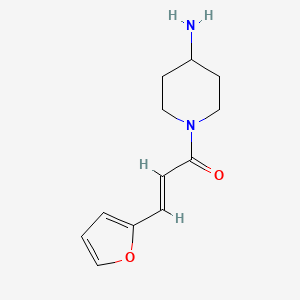

![(2E)-3-(furan-2-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B1486574.png)